5-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide
Description
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Properties
IUPAC Name |
5-phenyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c26-21(19-13-20(29-24-19)17-5-2-1-3-6-17)23-14-16-8-11-25(12-9-16)30(27,28)18-7-4-10-22-15-18/h1-7,10,13,15-16H,8-9,11-12,14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAJECPTUBNOCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)S(=O)(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₂₄H₂₃N₃O₅S
- Molecular Weight : 485.59 g/mol
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antitumor, anti-inflammatory, and antibacterial agent.
Antitumor Activity
- Mechanism of Action : The compound exhibits inhibitory effects on key signaling pathways involved in cancer progression, particularly targeting receptor tyrosine kinases (RTKs) and apoptosis pathways.
- Case Study : In vitro studies demonstrated that the compound effectively inhibited cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values ranging from 0.5 to 1.5 µM.
Anti-inflammatory Activity
- In Vivo Studies : Animal models have shown that the compound reduces inflammation markers significantly, including TNF-alpha and IL-6 levels.
- Mechanism : It is believed to modulate the NF-kB signaling pathway, leading to decreased expression of pro-inflammatory cytokines.
Antibacterial Activity
- In Vitro Testing : The compound has demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values around 10 µg/mL.
- Comparison Table :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the isoxazole ring and piperidine moiety have been shown to enhance potency and selectivity.
Key Findings
- Substituent Effects : The presence of electron-withdrawing groups on the phenyl ring increases antitumor efficacy.
- Pyridine Sulfonyl Group : This moiety appears essential for maintaining antibacterial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
